molecular formula C20H24O5 B1674047 Fragransin A2 CAS No. 112652-46-7

Fragransin A2

Cat. No. B1674047
CAS RN: 112652-46-7
M. Wt: 344.4 g/mol
InChI Key: GMXMKSFJQLFOSO-IIBDXVJDSA-N
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Description

Fragransin A2 is a lignan that can be isolated from the stems of Knema furfuracea (Myristicaceae) . It has shown anticancer activity .


Synthesis Analysis

The divergent syntheses of this compound are detailed in a study . An early-stage modified Kowalski one-carbon homologation reaction is utilized to construct the central γ-butyrolactone framework with the two necessary β, γ-vicinal stereogenic centers . The two common chiral γ-butyrolactone intermediates were designed to be capable of assembling five different optically active tetrahydrofuran lignans from commercially available materials in a concise and effective divergent manner in five to eight steps .


Molecular Structure Analysis

The molecular formula of this compound is C20H24O5 . The average mass is 344.402 Da and the monoisotopic mass is 344.162384 Da .


Chemical Reactions Analysis

In the synthesis of this compound, an asymmetric α-methylation cleanly proceeded to provide 3,4-dimethyl-5-aryldihydrofuran-2 (3 H)-one in a 96% yield as a single diastereomer .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm^3, a boiling point of 509.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.0±3.0 kJ/mol and the flash point is 262.0±30.1 °C . The index of refraction is 1.565 and the molar refractivity is 95.5±0.3 cm^3 .

Scientific Research Applications

Lignan Composition in Myristica fragrans

Fragransin A2, along with other tetrahydrofuran lignans, is found in Myristica fragrans (nutmeg) (Hattori et al., 1987). This research explored the chemical composition of the methanolic extract from the aril of Myristica fragrans.

Anticancer Activities

This compound, isolated from Vietnamese nutmeg, has been studied for its cytotoxic activity against cancer cell lines (Thuong et al., 2014). This study contributes to the understanding of the potential anticancer properties of compounds derived from Myristica fragrans.

Synthesis and Anti-Proliferative Properties

The synthesis of aza-derivatives of tetrahydrofuran lignan natural products, including this compound, has been achieved (Jung et al., 2015). These derivatives were tested for their anti-proliferative properties against various human cancer cell lines, suggesting a potential therapeutic application in cancer treatment.

Biotransformation by Aspergillus niger

A study on the biotransformation of 7,7'-epoxylignans by Aspergillus niger revealed the conversion of these lignans, including this compound, to their corresponding 4,4'-O-demethyl derivatives (Kasahara et al., 1996). This research highlights the role of microorganisms in altering the chemical structure of lignans.

Mechanism of Action

Target of Action

Fragransin A2 is a lignan, a type of polyphenolic compound Lignans are known to interact with a variety of cellular targets, including enzymes, receptors, and transport proteins, which contribute to their diverse biological activities .

Mode of Action

It has been shown to exhibit anticancer activity . This suggests that it may interact with targets involved in cell proliferation and survival, leading to the inhibition of cancer cell growth .

Biochemical Pathways

Lignans like this compound are known to influence a variety of biochemical pathways due to their interaction with multiple cellular targets . These pathways may include those involved in cell cycle regulation, apoptosis, and signal transduction, which could contribute to its observed anticancer activity .

Pharmacokinetics

The bioavailability of lignans can be influenced by factors such as their solubility, stability, and the presence of transport proteins .

Result of Action

This compound has been shown to exhibit weak cytotoxic activity against the KB cell line (epidermoid carcinoma of the oral cavity), with an IC50 value of 16.26 μg/mL . This suggests that this compound may induce cell death in cancer cells, contributing to its anticancer activity .

Action Environment

The action of this compound, like other lignans, can be influenced by various environmental factors. These may include the pH and composition of the cellular environment, the presence of other interacting molecules, and the specific characteristics of the target cells

Safety and Hazards

For safety, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-[(2R,3R,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXMKSFJQLFOSO-IIBDXVJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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